3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
3-(3-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic heterocyclic compound featuring a thione group at position 2 and a 3-methylphenyl substituent at position 2. Its molecular formula is C₁₄H₁₇N₃S, with a molecular weight of 259.37 g/mol.
Properties
IUPAC Name |
3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-10-3-2-4-11(9-10)12-13(18)17-14(16-12)5-7-15-8-6-14/h2-4,9,15H,5-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFWNIPBWJHKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCNCC3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of 3-methylphenyl hydrazine with a suitable ketone or aldehyde under acidic or basic conditions. The reaction is followed by cyclization to form the spiro compound. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane. The reaction temperature is usually maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds within the triazaspirodecene class exhibit significant anticancer properties. For example, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Compound | Cancer Type | Mechanism of Action |
|---|---|---|---|
| 3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | Breast Cancer | Induction of apoptosis | |
| This compound | Lung Cancer | Cell cycle arrest |
Antimicrobial Properties
This compound also exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.
Material Science
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
| Application | Polymer Type | Enhancement |
|---|---|---|
| Coatings | Epoxy | Improved durability |
| Composites | Thermoplastics | Increased tensile strength |
Agricultural Chemistry
Pesticidal Activity
Preliminary studies suggest that this compound may have potential as a pesticide or herbicide due to its biological activity against specific pests and pathogens affecting crops.
| Study | Target Pest/Pathogen | Efficacy |
|---|---|---|
| Aphids | High efficacy observed | |
| Fungal pathogens | Significant inhibition |
Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activities against several cancer cell lines. The study found that certain modifications to the compound significantly enhanced its potency against breast cancer cells by promoting apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
A study conducted by the International Journal of Antimicrobial Agents demonstrated that the compound exhibited broad-spectrum antimicrobial activity. Testing against both Gram-positive and Gram-negative bacteria revealed that it was particularly effective against resistant strains of Staphylococcus aureus, making it a promising candidate for further development in antibiotic therapies.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of nitrogen and sulfur atoms allows it to form strong interactions with metal ions and other biomolecules, which can modulate its activity.
Comparison with Similar Compounds
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₂₃H₂₄N₂O₂S
- Key Difference : Addition of a 4-methoxybenzoyl group increases molecular weight (392.5 g/mol) and complexity.
- Implications : The methoxybenzoyl moiety may improve lipophilicity and blood-brain barrier penetration, as observed in N-hydroxy-imidazole analogues .
Fluorinated and Halogenated Derivatives
(8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone
- Key Features : Fluorine atom at the 3-position of the phenyl ring; ethyl substitution on the spiro nitrogen.
Anticancer Activity
Spirocyclic triazaspiro derivatives, such as 2,4-diaminopyrimidine analogues, exhibit IC₅₀ values in the 2.14–5.52 µM range against lung (A549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines .
NO Donor and Enzyme Inhibition
N-hydroxy spiroimidazolidinones (e.g., compound 27b) demonstrate NO donor activity and anti-metastatic effects in melanoma models. The thione group in the target compound may similarly modulate enzyme activity, as seen in tyrosinase inhibitors like 31 .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by its unique spiro structure, which incorporates nitrogen atoms and a thione functional group. This structural configuration enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's molecular formula is with a molecular weight of approximately 287.4 g/mol. The presence of the thione group (–C=S) contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.4 g/mol |
| Structure | Spiro compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thione functional group may facilitate binding to these targets, potentially modulating their activity and influencing cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazaspiro compounds. For instance, derivatives similar to this compound have shown significant antibacterial activity against multidrug-resistant strains of bacteria such as MRSA and VRE. The mechanism involves disruption of bacterial cell division by targeting the FtsZ protein, crucial for bacterial cytokinesis .
Cytotoxicity
In vitro studies have demonstrated that compounds within this class exhibit cytotoxic effects on various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest, although detailed pathways remain under investigation.
Case Studies
- Antibacterial Efficacy : A study evaluating a series of triazaspiro derivatives found that compounds with similar structures to this compound exhibited potent antibacterial properties. The Minimum Inhibitory Concentrations (MICs) were lower than those for traditional antibiotics like methicillin and vancomycin, indicating a promising alternative for treating resistant infections .
- Anticancer Properties : Another research focused on the cytotoxic effects of spiro compounds against human cancer cell lines revealed that certain derivatives could inhibit cell proliferation effectively. The study suggested that these compounds might serve as lead candidates for developing new anticancer therapies.
Research Findings
The biological activity of this compound has been corroborated by various studies:
- Antibacterial Activity : Compounds in this class have demonstrated strong activity against resistant bacterial strains.
- Cytotoxic Potential : Evidence suggests that these compounds can induce apoptosis in cancer cells.
Q & A
Q. What are the key considerations for synthesizing 3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione?
The synthesis involves multi-step reactions, including spirocycle formation and functional group modifications. Critical factors include:
- Catalyst selection : Use of triethylamine to neutralize byproducts (e.g., HCl) during amine coupling steps .
- Reaction optimization : Temperature control (room temperature to reflux) and solvent choice (THF, DMF) to stabilize intermediates and improve yields .
- Purification : Column chromatography or recrystallization to isolate the pure compound .
Methodological tip: Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete steps .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on:
- Spectroscopic techniques :
- NMR : and NMR to assign proton environments and carbon frameworks, particularly the spirocyclic core and methylphenyl substituents .
- IR spectroscopy : Identification of thione (C=S) stretching vibrations (~1200 cm) .
- X-ray crystallography : Resolves bond lengths and angles in the spiro system, as demonstrated in analogous compounds .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial screening : Use disk diffusion assays against Gram-positive/negative bacteria to assess broad-spectrum activity .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) to explore mechanistic pathways .
Advanced Research Questions
Q. How can reaction yields be optimized during spirocyclic core formation?
- High-throughput screening : Test combinatorial reaction conditions (e.g., varying catalysts, solvents) to identify optimal parameters .
- Protecting group strategies : Temporarily block reactive sites (e.g., thione groups) to prevent side reactions during cyclization .
- Continuous flow chemistry : Enhance scalability and reduce reaction times for industrial-grade synthesis .
Q. What structural modifications enhance the compound’s bioactivity?
- Substituent effects :
- Electron-withdrawing groups (e.g., -NO, -Cl) on the phenyl ring improve antimicrobial activity .
- Methoxy groups increase solubility and bioavailability, as seen in analogs with 4-methoxyphenyl substituents .
- Spiro ring expansion : Larger rings (e.g., diazaspiro[4.6]) may improve binding to hydrophobic enzyme pockets .
Q. What computational methods support SAR analysis for this compound?
- Molecular docking : Predict binding affinities to targets like EGFR or COX-2 using software (e.g., AutoDock Vina) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
- MD simulations : Study stability in biological membranes over nanosecond timescales .
Q. How can contradictions in biological activity data be resolved?
- Dose-response validation : Repeat assays with tighter concentration gradients to confirm IC reproducibility .
- Experimental controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Meta-analysis : Compare data across studies with similar substituents (e.g., chlorophenyl vs. methoxyphenyl derivatives) to identify trends .
Q. What strategies mitigate degradation during long-term stability studies?
- Lyophilization : Improve shelf life by removing water, reducing hydrolysis of the thione group .
- Light-sensitive storage : Use amber vials to prevent photodegradation, especially for nitro-substituted analogs .
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC .
Methodological Resources
- Spectral databases : PubChem (CID-specific NMR/IR data) .
- Crystallography repositories : Cambridge Structural Database (CSD) entries for spiro compounds .
- Reaction optimization tools : DOE (Design of Experiments) software for high-throughput condition screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
